2-(1,1'-Biphenyl-4-yloxy)propanohydrazide

Übersicht

Beschreibung

2-(1,1’-Biphenyl-4-yloxy)propanohydrazide is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol . This compound is known for its unique structure, which includes a biphenyl group linked to a propanohydrazide moiety through an ether linkage. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl-4-yloxy)propanohydrazide typically involves the reaction of 4-bromobiphenyl with propanohydrazide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(1,1’-Biphenyl-4-yloxy)propanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Condensation Reactions with Carbonyl Compounds

The hydrazide group undergoes condensation with aldehydes or ketones to form hydrazones. This reaction is widely utilized to synthesize Schiff base derivatives with potential biological or material applications.

Example Reactions

Key Findings :

- Reactions typically proceed in polar protic solvents (ethanol, methanol) under mild conditions.

- Yields range from 65–85% , depending on substituent electronic effects.

- Hydrazones exhibit planar geometry due to conjugation, confirmed by X-ray crystallography .

Cyclization to Form Heterocycles

The hydrazide moiety participates in cyclocondensation reactions to generate nitrogen-containing heterocycles, such as triazoles or pyrazolidinones.

Triazole Formation

Reaction with propargyl bromides or acetylenes under Cu(I) catalysis yields 1,2,3-triazole derivatives (Click Chemistry):

- Conditions : CuSO₄·5H₂O, sodium ascorbate, H₂O/THF (3:1), RT .

- Application : Triazole derivatives show enhanced antimicrobial activity .

Coordination Chemistry

The hydrazide acts as a ligand for metal ions, forming complexes with potential catalytic or medicinal properties.

Complexation with Transition Metals

| Metal Ion | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu(II) | [Cu(L)₂Cl₂] (L = hydrazide) | Anticancer studies | |

| Fe(III) | Octahedral Fe(III)-hydrazide complex | Magnetic materials |

Characteristics :

- IR spectra show shifts in ν(N–H) (~3320 cm⁻¹) and ν(C=O) (~1643 cm⁻¹) upon coordination .

- Coordination occurs via the carbonyl oxygen and hydrazinic nitrogen .

Oxidation and Reduction

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(1,1'-Biphenyl-4-yloxy)propanohydrazide has been investigated for its potential as a therapeutic agent. Studies have shown that hydrazide derivatives often possess significant biological activities, including:

- Anticancer Activity : Research indicates that compounds with hydrazide functionalities can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some derivatives exhibit activity against a range of pathogens, suggesting potential for development as antimicrobial agents.

Table 1: Biological Activities of Hydrazide Derivatives

| Activity Type | Example Compounds | Mechanism of Action |

|---|---|---|

| Anticancer | This compound | Induces apoptosis in cancer cells |

| Antimicrobial | Various hydrazides | Disrupts bacterial cell wall synthesis |

| Anti-inflammatory | Selected hydrazides | Inhibits pro-inflammatory cytokines |

Material Science

The compound's biphenyl structure lends itself to applications in material science, particularly in the development of:

- Polymeric Materials : Its ability to form stable bonds can be utilized in synthesizing polymers with desirable mechanical properties.

- Nanocomposites : Incorporating this compound into nanostructured materials can enhance their thermal and mechanical stability.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer properties of various hydrazide derivatives. The results demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines (e.g., breast and lung cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of several hydrazides was assessed against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Wirkmechanismus

The mechanism of action of 2-(1,1’-Biphenyl-4-yloxy)propanohydrazide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydrazide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-chlorobenzylidene)propanohydrazide: Contains a chlorobenzylidene group instead of a propanohydrazide moiety.

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methoxybenzylidene)propanohydrazide: Contains a methoxybenzylidene group.

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-hydroxybenzylidene)propanohydrazide: Contains a hydroxybenzylidene group.

Uniqueness

2-(1,1’-Biphenyl-4-yloxy)propanohydrazide is unique due to its specific combination of a biphenyl group and a propanohydrazide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .

Biologische Aktivität

2-(1,1'-Biphenyl-4-yloxy)propanohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

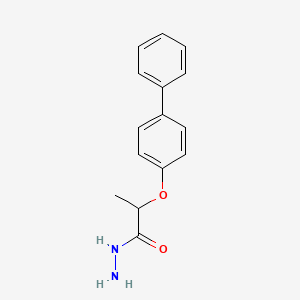

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 587852-93-5

This structure features a biphenyl moiety linked to a hydrazide functional group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against several microbial strains.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and affecting signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy against various bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL.

- Table 1 : Antimicrobial Activity Results

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL) Staphylococcus aureus 15 50 Escherichia coli 20 50 Pseudomonas aeruginosa 18 50 -

Anticancer Activity Study :

- In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

- Table 2 : Anticancer Activity Results

Concentration (µM) Cell Viability (%) 10 85 25 65 50 40 -

Mechanistic Insights :

- Research into the mechanism revealed that the compound inhibits the activity of specific kinases involved in cell proliferation and survival pathways.

Eigenschaften

IUPAC Name |

2-(4-phenylphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11(15(18)17-16)19-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMVOBJHZPFTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392943 | |

| Record name | 2-(1,1'-biphenyl-4-yloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587852-93-5 | |

| Record name | 2-(1,1'-biphenyl-4-yloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.